1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, featuring a bromine atom, an ethoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, and other nucleophiles in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of an ethoxy group.
1-Bromo-4-ethoxybenzene: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which affects its solubility and reactivity.
Uniqueness
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKTJHPNAJJOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621862 | |
Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156605-95-7 | |
Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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